Vilazodone Methyl Ester Hydrochloride is a derivative of Vilazodone, an antidepressant primarily used for treating major depressive disorder. This compound exhibits a unique mechanism of action by selectively inhibiting the serotonin transporter while acting as a partial agonist at the 5-hydroxytryptamine 1A receptor. Vilazodone was approved by the U.S. Food and Drug Administration on January 21, 2011, under the brand name Viibryd .
The synthesis of Vilazodone Methyl Ester Hydrochloride involves several key steps:
The entire process emphasizes high purity and manageable reducing agents compared to conventional methods, which often use more hazardous substances.
The molecular formula for Vilazodone Methyl Ester Hydrochloride is , with a molecular weight of approximately 477.99 g/mol . The compound is characterized by its complex structure, which includes:
The IUPAC name for this compound is 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide hydrochloride .
The chemical reactions involved in synthesizing Vilazodone Methyl Ester Hydrochloride are primarily reduction and acylation reactions:
Vilazodone Methyl Ester Hydrochloride acts through dual mechanisms:
Clinical studies indicate that this mechanism may result in fewer side effects compared to traditional antidepressants, particularly regarding sexual dysfunction and weight gain .
Vilazodone Methyl Ester Hydrochloride is primarily utilized in clinical settings for treating major depressive disorder. Its unique pharmacological profile makes it a valuable option for patients who may not respond well to other antidepressants or experience significant side effects from them. Furthermore, ongoing research into its efficacy and safety continues to expand its potential applications in treating various mood disorders .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5